molecular formula C17H26F6N2O B11486799 3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(piperidin-1-yl)propan-2-yl]propanamide

3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(piperidin-1-yl)propan-2-yl]propanamide

Cat. No.: B11486799
M. Wt: 388.4 g/mol
InChI Key: ZIRUXFNNMZIEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-N-[1,1,1,3,3,3-Hexafluoro-2-(piperidin-1-yl)propan-2-yl]propanamide is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a hexafluoroisopropyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(piperidin-1-yl)propan-2-yl]propanamide typically involves the following steps:

    Formation of the Hexafluoroisopropyl Group: This can be achieved by reacting hexafluoroacetone with a suitable amine, such as piperidine, under controlled conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or a similar organometallic reaction.

    Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the intermediate with a suitable carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The hexafluoroisopropyl group can participate in nucleophilic substitution reactions, given the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.

Biology and Medicine:

    Drug Development:

    Biological Studies: It can be used in studies to understand the interactions between fluorinated compounds and biological systems.

Industry:

    Coatings and Surface Treatments: The compound’s fluorinated nature makes it suitable for use in coatings that require high resistance to solvents and chemicals.

    Electronics: It can be used in the development of materials for electronic applications, such as insulating layers or components in microelectronics.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(piperidin-1-yl)propan-2-yl]propanamide depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, its fluorinated groups may interact with proteins or enzymes, affecting their activity and function.

Molecular Targets and Pathways:

    Catalysis: Metal centers in catalytic complexes.

    Biological Systems: Proteins and enzymes that interact with fluorinated compounds.

Comparison with Similar Compounds

    N-Cyclohexyl-1,3-propanediamine: Similar in structure but lacks the hexafluoroisopropyl group.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Shares the hexafluoroisopropyl group but differs in the rest of the structure.

Uniqueness: The presence of both the cyclohexyl group and the hexafluoroisopropyl group in 3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(piperidin-1-yl)propan-2-yl]propanamide imparts unique properties, such as enhanced stability and specific interactions with biological and chemical systems, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H26F6N2O

Molecular Weight

388.4 g/mol

IUPAC Name

3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-piperidin-1-ylpropan-2-yl)propanamide

InChI

InChI=1S/C17H26F6N2O/c18-16(19,20)15(17(21,22)23,25-11-5-2-6-12-25)24-14(26)10-9-13-7-3-1-4-8-13/h13H,1-12H2,(H,24,26)

InChI Key

ZIRUXFNNMZIEDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC(C(F)(F)F)(C(F)(F)F)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.